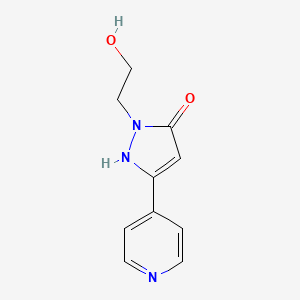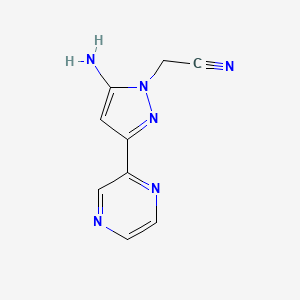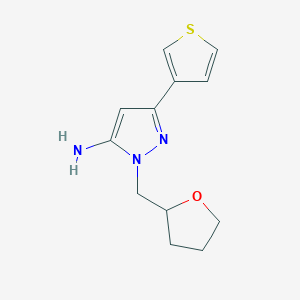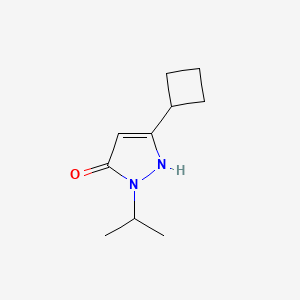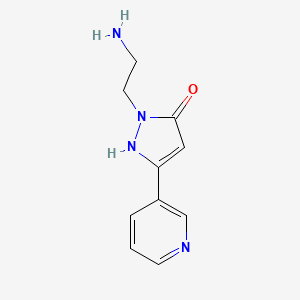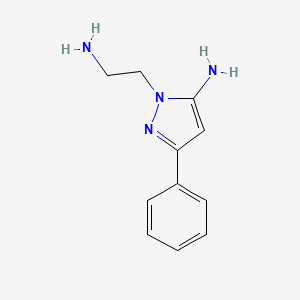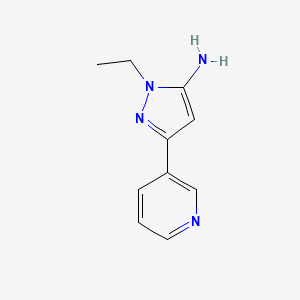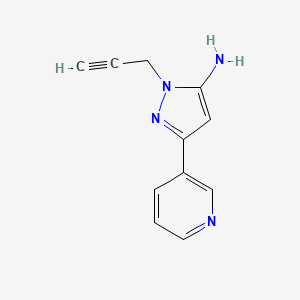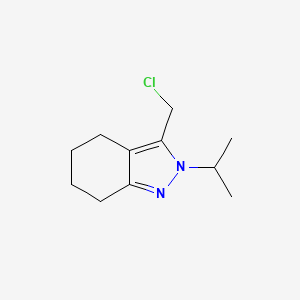
3-(chloromethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole
Descripción general
Descripción
The compound “3-(chloromethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms. The “chloromethyl” group indicates the presence of a chlorine (Cl) atom, and “isopropyl” suggests a branching in the carbon chain. The “tetrahydro-2H-indazole” part suggests that the compound contains an indazole ring, which is a fused two-ring system, with one benzene ring and one pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the indazole ring and the attached functional groups. The indazole ring is a bicyclic structure consisting of two fused rings: a benzene ring and a pyrazole ring . The chloromethyl and isopropyl groups would be attached to this bicyclic structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the chloromethyl and isopropyl groups, as well as the indazole ring. The chloromethyl group might make the compound susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chlorine atom might increase the compound’s density and boiling point compared to compounds without halogens .Aplicaciones Científicas De Investigación
Asymmetric Allylic Alkylation
The compound 3-(chloromethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole has been utilized in asymmetric allylic alkylation reactions. A study by Bovens, Togni, and Venanzi (1993) demonstrated the use of a similar compound, 4R-methyl-7R-isopropyl-4,5,6,7-tetrahydro-indazole, in the preparation of optically active pyrazole ligands for palladium-catalyzed reactions. These ligands facilitated high enantiomeric excess in the synthesis of allylic esters (Bovens, Togni, & Venanzi, 1993).
Azo Dye Carcinogenesis Studies
Indazole derivatives, including this compound, have been explored in model studies related to azo dye carcinogenesis. A study by Dipple (1972) investigated the reactivity of chloromethyl compounds in forming the indazole ring system, which is relevant for understanding the mechanisms of azo dye carcinogenesis (Dipple, 1972).
Paddy Field Herbicides
The derivative 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole has been synthesized for use as a paddy field herbicide. A study by Hwang et al. (2005) found that compounds with this structure demonstrated potent herbicidal activity and rice selectivity in controlling annual weeds under greenhouse and field conditions (Hwang et al., 2005).
Antioxidant Properties
Tetrahydroindazoles, similar to this compound, have been synthesized and evaluated for antioxidant properties. Polo et al. (2016) conducted a study where they synthesized a series of tetrahydroindazoles and tested their in vitro antioxidant activity, finding moderate activity in some derivatives (Polo et al., 2016).
Antimicrobial and Antifungal Properties
Indazole scaffolds, such as this compound, have been noted for their antimicrobial and antifungal properties. Panda et al. (2022) highlighted the biological relevance of indazole derivatives, emphasizing their applications in treating bacterial and fungal infections (Panda et al., 2022).
Synthesis of Novel Heterocycles
Indazole derivatives have been used in the synthesis of novel heterocycles. Bilokin and Gella (1998) described a stereoselective synthesis method for novel heterocycles involving hexahydro-2H-indazole, thiazole, and coumarin moieties, demonstrating the versatility of indazole scaffolds in creating diverse chemical structures (Bilokin & Gella, 1998).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(chloromethyl)-2-propan-2-yl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-8(2)14-11(7-12)9-5-3-4-6-10(9)13-14/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCBHVRIMHHUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CCCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



